N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1153056-57-5
VCID: VC2913475
InChI: InChI=1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3
SMILES: CN1C=CC(=C1)S(=O)(=O)NCC2(CCCCC2)N
Molecular Formula: C12H21N3O2S
Molecular Weight: 271.38 g/mol

N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide

CAS No.: 1153056-57-5

Cat. No.: VC2913475

Molecular Formula: C12H21N3O2S

Molecular Weight: 271.38 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide - 1153056-57-5

CAS No. 1153056-57-5
Molecular Formula C12H21N3O2S
Molecular Weight 271.38 g/mol
IUPAC Name N-[(1-aminocyclohexyl)methyl]-1-methylpyrrole-3-sulfonamide
Standard InChI InChI=1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3
Standard InChI Key QXGYSCYDLASYHY-UHFFFAOYSA-N
SMILES CN1C=CC(=C1)S(=O)(=O)NCC2(CCCCC2)N
Canonical SMILES CN1C=CC(=C1)S(=O)(=O)NCC2(CCCCC2)N

N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide is a chemical compound with significant interest in research due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring and a sulfonamide group, both of which are known for their reactivity and biological significance.

Biological Activity

Research on N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide suggests potential antimicrobial and anti-inflammatory activities. The sulfonamide group is well-known for its antibacterial properties, which could be enhanced by the pyrrole structure.

Potential Applications

  • Antimicrobial Activity: The sulfonamide group in the compound may contribute to its antimicrobial properties, making it a candidate for developing new antibacterial agents.

  • Anti-inflammatory Activity: The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions involving inflammation.

Synthesis Methods

The synthesis of N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide typically involves nucleophilic substitution reactions. These methods leverage the reactivity of the functional groups present in the molecule to form the desired compound.

Future Directions

Further research is needed to fully explore the biological activities and therapeutic potential of N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide. This includes detailed studies on its antimicrobial and anti-inflammatory effects, as well as its safety profile.

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